2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide
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Overview
Description
2-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)-N-(5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[D][1,3]THIAZOL-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an imidazolidinyl group, a cyclohepta[d][1,3]thiazolyl group, and an acetamide group, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)-N-(5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[D][1,3]THIAZOL-2-YL)ACETAMIDE involves multiple steps, starting with the preparation of the imidazolidinyl and cyclohepta[d][1,3]thiazolyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)-N-(5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[D][1,3]THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)-N-(5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[D][1,3]THIAZOL-2-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)-N-(5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[D][1,3]THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL)ETHYL ACETATE: Shares structural similarities but differs in the functional groups and overall structure.
4-[3-(4-HYDROXYBUTYL)-4,4-DIMETHYL-2,5-DIOXOIMIDAZOLIDIN-1-YL]-2-IODOBENZONITRILE: Another compound with an imidazolidinyl group but with different substituents and properties.
Uniqueness
2-(2,5-DIOXO-1-PHENETHYL-4-IMIDAZOLIDINYL)-N-(5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[D][1,3]THIAZOL-2-YL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C21H24N4O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H24N4O3S/c26-18(24-20-22-15-9-5-2-6-10-17(15)29-20)13-16-19(27)25(21(28)23-16)12-11-14-7-3-1-4-8-14/h1,3-4,7-8,16H,2,5-6,9-13H2,(H,23,28)(H,22,24,26) |
InChI Key |
XNGPQOGLFLKMGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=N2)NC(=O)CC3C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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